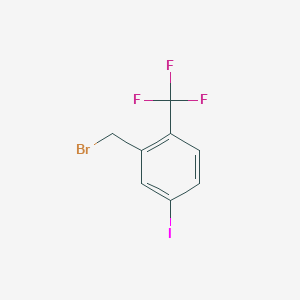
Teoc-L-Ile-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is commonly used to protect amines in organic synthesis due to its stability towards hydrolysis and other nucleophilic attacks . This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Teoc-L-Ile-Gly-OH typically involves the protection of the amino group of L-isoleucine with the 2-(trimethylsilyl)ethoxycarbonyl group. This is followed by coupling with glycine to form the final product. The protection step is usually carried out using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) in the presence of bases such as pyridine or triethylamine . The coupling reaction with glycine can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Teoc-L-Ile-Gly-OH undergoes various chemical reactions, including:
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Fluoride reagents like TBAF are commonly used for the deprotection of the Teoc group.
Coupling: Reagents such as DCC and HOBt are used for peptide coupling reactions.
Major Products Formed
Deprotection: The major products formed during deprotection are the free amine, ethylene, carbon dioxide, and trimethylsilyl fluoride.
Coupling: The major products are longer peptide chains formed by the coupling of this compound with other amino acids.
Scientific Research Applications
Teoc-L-Ile-Gly-OH has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect the amino group selectively.
Drug Development: The compound is used in the development of peptide-based drugs, where selective protection and deprotection of functional groups are crucial.
Bioconjugation: It is used in bioconjugation techniques to attach peptides to other biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of Teoc-L-Ile-Gly-OH primarily involves the protection and deprotection of the amino group. The Teoc group protects the amino group by forming a stable carbamate linkage. Upon treatment with fluoride ions, the Teoc group is removed through a β-elimination and decarboxylation process, releasing the free amine . This selective deprotection allows for the sequential synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Teoc-L-Ile-Gly-OH can be compared with other similar compounds such as:
Boc-L-Ile-Gly-OH: Uses the tert-butoxycarbonyl (Boc) group for protection. Boc is less stable under acidic conditions compared to Teoc.
Fmoc-L-Ile-Gly-OH: Uses the 9-fluorenylmethoxycarbonyl (Fmoc) group for protection. Fmoc is removed under basic conditions, whereas Teoc is removed using fluoride ions.
Cbz-L-Ile-Gly-OH: Uses the benzyloxycarbonyl (Cbz) group for protection. Cbz is removed by hydrogenation, making it different from the fluoride-based deprotection of Teoc.
The uniqueness of this compound lies in its stability towards hydrolysis and nucleophilic attacks, as well as its compatibility with various reaction conditions, including acidic and reductive environments .
Properties
IUPAC Name |
2-[[(2S,3S)-3-methyl-2-(2-trimethylsilylethoxycarbonylamino)pentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O5Si/c1-6-10(2)12(13(19)15-9-11(17)18)16-14(20)21-7-8-22(3,4)5/h10,12H,6-9H2,1-5H3,(H,15,19)(H,16,20)(H,17,18)/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEJVMKUFSPZGG-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,3,4,5,6-pentafluorophenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089931.png)
![6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089944.png)
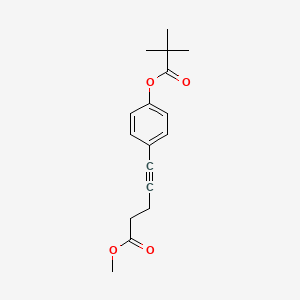
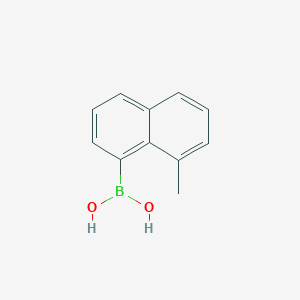
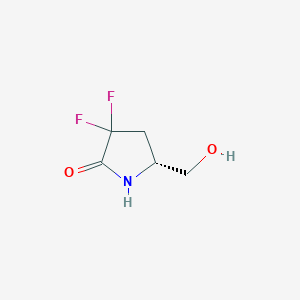
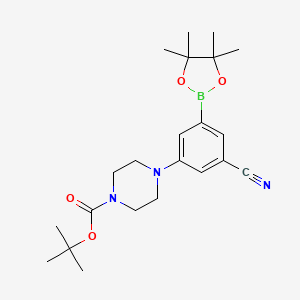
![2-[(8Bs)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile](/img/structure/B8089975.png)
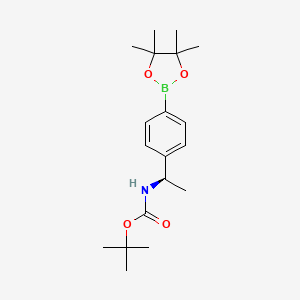
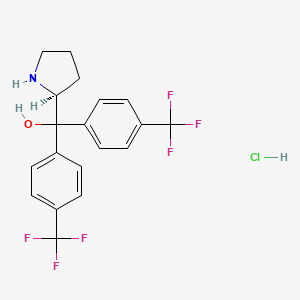
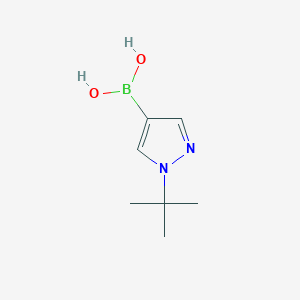
![2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate](/img/structure/B8089999.png)
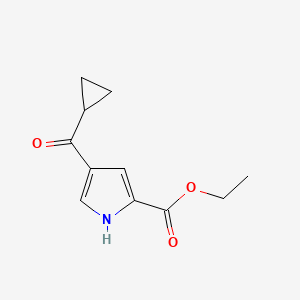
![(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane](/img/structure/B8090014.png)
